molecular formula C20H22N4O B11193426 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol

Cat. No.: B11193426
M. Wt: 334.4 g/mol
InChI Key: RJMPUHWPGAYIGY-UHFFFAOYSA-N
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Description

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups into the pyrazole or phenol rings.

Scientific Research Applications

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the piperazine ring can enhance the compound’s binding affinity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is unique due to the combination of the pyrazole, piperazine, and phenol moieties in a single molecule. This structural complexity allows for diverse chemical reactivity and a broad spectrum of biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22)

InChI Key

RJMPUHWPGAYIGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4

Origin of Product

United States

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